molecular formula C9H14N2 B13222536 4-Butylpyridin-3-amine

4-Butylpyridin-3-amine

Cat. No.: B13222536
M. Wt: 150.22 g/mol
InChI Key: KQZDHWJSBHASKA-UHFFFAOYSA-N
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Description

4-Butylpyridin-3-amine is an organic compound with the molecular formula C9H14N2 It belongs to the class of pyridine derivatives, which are characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 3-aminopyridine with butyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Butylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere at low temperatures.

    Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines with reduced functional groups.

    Substitution: Substituted pyridine derivatives with different alkyl or acyl groups.

Scientific Research Applications

4-Butylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Butylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Butylpyridin-4-amine: Similar structure but with different positional isomerism.

    2-Butylpyridin-3-amine: Another positional isomer with the butyl group at a different position on the pyridine ring.

    4-Methylpyridin-3-amine: A related compound with a methyl group instead of a butyl group.

Uniqueness

4-Butylpyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group at the 4-position of the pyridine ring can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-butylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-2-3-4-8-5-6-11-7-9(8)10/h5-7H,2-4,10H2,1H3

InChI Key

KQZDHWJSBHASKA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=NC=C1)N

Origin of Product

United States

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